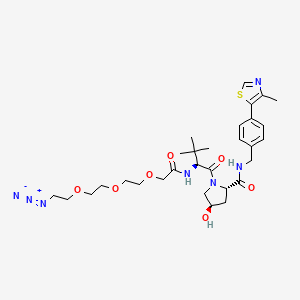

E3 ligase Ligand-Linker Conjugates 12

Vue d'ensemble

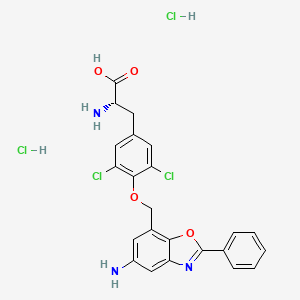

Description

“E3 ligase Ligand-Linker Conjugates 12” is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC (Proteolysis-Targeting Chimera) molecules .

Synthesis Analysis

The synthesis of E3 ligase Ligand-Linker Conjugates 12 involves the preparation of E3 ligands and their utilization for PROTACs . The process includes the formation of ternary complexes leading to ubiquitination and proteasomal degradation of target proteins . The review provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands .

Molecular Structure Analysis

E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . The molecular structure of E3 ligase Ligand-Linker Conjugates 12 is not explicitly mentioned in the retrieved sources.

Chemical Reactions Analysis

The chemical reactions involved in the formation of E3 ligase Ligand-Linker Conjugates 12 include the chemically-induced formation of ternary complexes leading to ubiquitination and proteasomal degradation of target proteins .

Applications De Recherche Scientifique

Ubiquitin-Protein Ligases (E3s) in Cellular Processes

Ubiquitin-protein ligases (E3s) play a crucial role in diverse cellular processes through protein ubiquitination. The structure and function of E3s, particularly the RING family E3s like c-Cbl, are significant as they mediate the ubiquitination of target proteins, impacting signaling pathways and cellular functions. The interactions between E3s and E2 ubiquitin-conjugating enzymes are essential for this process. For example, the c-Cbl proto-oncogene, a RING E3, is involved in recognizing and ubiquitinating receptor tyrosine kinases, thus terminating signaling processes (Zheng et al., 2000).

Catalytic Domains of E3 Ligases

E3 ligases utilize either a HECT domain or a RING finger for their catalytic activity. The distinction between these two domains is crucial for understanding the molecular mechanisms of E3 specificity and catalysis. For instance, the HECT domain forms a thiol ester with ubiquitin before transferring it to the substrate, whereas RING E3s facilitate protein ubiquitination by acting as adaptor molecules (Pickart, 2001).

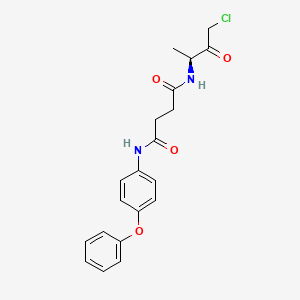

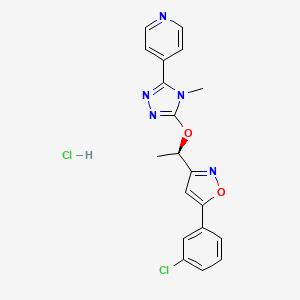

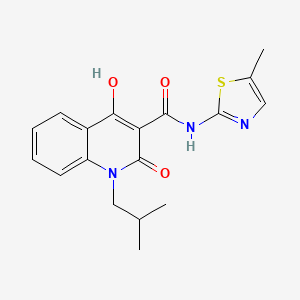

PROTACs and E3 Ligase Ligands

Proteolysis-targeting chimeras (PROTACs) are a class of therapeutic agents that use E3 ligases for targeted protein degradation. E3 ligase ligands play a pivotal role in PROTACs' function, facilitating the ubiquitination and proteasomal degradation of target proteins. The synthesis and attachment of E3 ligase ligands are crucial for the successful development of PROTACs (Bricelj et al., 2021).

Substrate Recognition and Mechanism of E3 Ligases

Understanding the substrate recognition and ubiquitination mechanisms of E3 ligases is essential for grasping their role in cellular regulation. RING E3s, for example, can mediate both monoubiquitination and polyubiquitin chain assembly on substrates, which leads to a variety of effects ranging from proteasomal degradation to changes in protein function and localization (Deshaies & Joazeiro, 2009).

E3 Ligase Ligand Chemistries

The chemistry of E3 ligase ligands is fundamental to the design of PROTACs. Small-molecule E3 binders have advanced the field significantly, enabling the development of more effective PROTACs. The exploration of different ligands and their synthetic routes is critical for expanding the scope of targeted protein degradation (Sosič et al., 2022).

Ubiquitination and Immune Response

E3 ubiquitin ligases are also involved in the regulation of the immune system. They impact various aspects of immunity, including lymphocyte development and activation, antigen presentation, and immune evasion. The ubiquitination mediated by E3 ligases affects processes such as receptor downmodulation and signal transduction, highlighting their importance in immune responses (Liu, 2003).

Orientations Futures

The future directions in the field of E3 ligase Ligand-Linker Conjugates 12 involve the recruitment of additional E3 ligases to further enhance the therapeutic potential of TPD (Targeted Protein Degradation) . A systematic characterization of E3 ligases from various aspects is being pursued to accelerate the development of PROTACs utilizing under-explored E3 ligases .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOMHQGOVGODTD-ONBPZOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

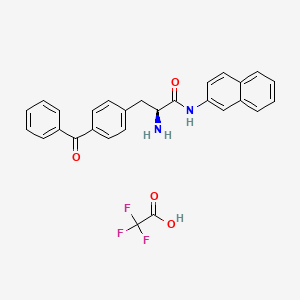

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)